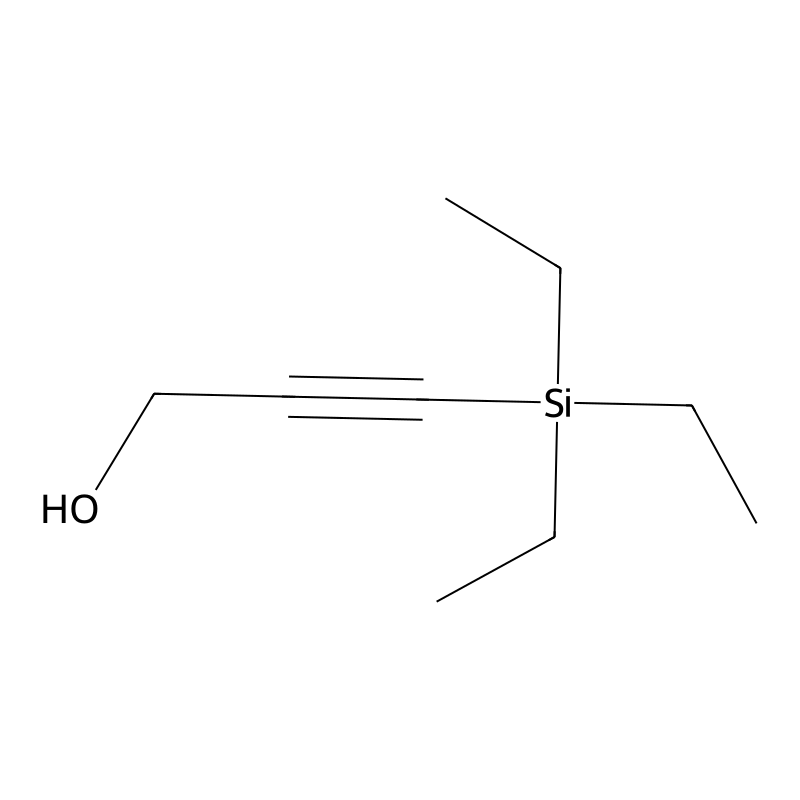

3-Triethylsilyl-2-propyn-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Triethylsilyl-2-propyn-1-ol is a silane compound characterized by its unique structure, which includes a propynyl group and a triethylsilyl substituent. Its molecular formula is C₆H₁₂OSi, and it has a molecular weight of approximately 128.24 g/mol. This compound appears as a colorless to light yellow liquid and is known for being moisture-sensitive and not miscible with water . The presence of the triethylsilyl group enhances its stability and reactivity in various chemical environments.

3-Triethylsilyl-2-propyn-1-ol itself is not widely studied for its biological activity. However, its role lies in its use as a precursor for the synthesis of more complex molecules with desired biological properties. The trimethylsilyl group protects the alcohol functionality during the synthesis, and its subsequent removal allows for further modifications to create molecules with specific biological effects [].

Synthesis:

3-Triethylsilyl-2-propyn-1-ol (also known as 3-(Trimethylsilyl)propargyl alcohol) is an organic compound with the chemical formula C6H12OSi. It is a colorless liquid that finds application in various areas of scientific research. The synthesis of this compound involves the reaction of triethylsilyl chloride with propargyl alcohol in the presence of a base, such as sodium hydride [].

Source: [] PubChem. 2-Propyn-1-ol, 3-(trimethylsilyl)-. National Institutes of Health.

Applications in Organic Synthesis:

The presence of both the alkyne and hydroxyl functional groups in 3-Triethylsilyl-2-propyn-1-ol makes it a versatile building block for organic synthesis. Here are some specific applications:

- Click Chemistry: The terminal alkyne group allows participation in click chemistry reactions, enabling the efficient formation of complex molecules through the formation of a 1,2,3-triazole linkage.

- Protection of Hydroxyl Groups: The trimethylsilyl group serves as a protecting group for the hydroxyl functionality. This allows selective modification of other functional groups in the molecule and subsequent removal of the trimethylsilyl group under mild acidic conditions to regenerate the free hydroxyl group [].

- C-C Bond Formation: The alkyne moiety can participate in various metal-catalyzed coupling reactions, facilitating the formation of carbon-carbon bonds and the construction of diverse carbon skeletons.

Additional Applications:

-Triethylsilyl-2-propyn-1-ol has also been explored in other areas of scientific research, including:

- Material Science: As a precursor for the synthesis of functional polymers with unique properties.

- Medicinal Chemistry: As a building block for the design and synthesis of novel drug candidates.

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Alkyne Reactions: The terminal alkyne can undergo reactions typical of alkynes, such as hydrogenation or halogenation.

- Silicon Chemistry: The triethylsilyl group can be involved in silylation reactions, where it can protect hydroxyl groups or facilitate the formation of other silicon-containing compounds.

3-Triethylsilyl-2-propyn-1-ol can be synthesized through various methods:

- From Propargyl Alcohol: One common method involves the reaction of propargyl alcohol with triethylsilyl chloride in the presence of a base such as sodium hydride.

- Via Silylation Reactions: Starting from other alkynes or alcohols, silylation can be performed using appropriate silylating agents to introduce the triethylsilyl group.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection and deprotection strategies to achieve the desired compound.

3-Triethylsilyl-2-propyn-1-ol finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of organosilicon compounds.

- Pharmaceutical Development: Its unique structure may be utilized in drug design as a building block for more complex molecules.

- Material Science: It could be used in developing new materials with specific properties due to its silicon content.

Several compounds share structural similarities with 3-triethylsilyl-2-propyn-1-ol:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Trimethylsilyl)propargyl Alcohol | Trimethylsilyl variant | More common, used extensively in organic synthesis |

| 3-(Triisopropylsilyl)propargyl Alcohol | Triisopropylsilyl variant | Offers different steric and electronic properties |

| 3-(Trichlorosilyl)propargyl Alcohol | Trichlorosilane variant | Highly reactive due to chlorine substituents |

The uniqueness of 3-triethylsilyl-2-propyn-1-ol lies in its triethylsilyl group, which provides distinct chemical reactivity compared to trimethyl or other silyl variants. This can influence both its physical properties and reactivity patterns in synthetic applications.

Bond Lengths and Angles

3-Triethylsilyl-2-propyn-1-ol features a complex molecular structure combining an alkyne functionality with a triethylsilyl protecting group and a terminal alcohol. The compound exhibits characteristic bond parameters consistent with organosilicon alkyne derivatives.

The carbon-carbon triple bond maintains the typical alkyne bond length of approximately 120 picometers, which is significantly shorter than alkene double bonds (133 picometers) and alkane single bonds (153 picometers) [1] [2]. This shortened bond distance results from the increased electron density between the carbon atoms due to the presence of two pi bonds in addition to the sigma bond [3].

The silicon-carbon bond connecting the triethylsilyl group to the alkyne carbon exhibits a bond length characteristic of silicon-carbon single bonds, typically ranging from 187 to 190 picometers [4]. The tetrahedral geometry around the silicon atom results in bond angles of approximately 109.5 degrees between the silicon-carbon bonds of the ethyl substituents [5].

The terminal alkyne configuration maintains linear geometry with bond angles of 180 degrees around the carbon-carbon triple bond [1] [6]. This linear arrangement is a consequence of the sp hybridization of the carbon atoms involved in the triple bond, where each carbon uses sp hybrid orbitals for sigma bonding [3].

The carbon-oxygen bond in the alcohol functionality exhibits typical single bond characteristics with a length of approximately 143 picometers, and the oxygen-hydrogen bond measures about 96 picometers. The carbon-carbon-oxygen bond angle deviates from tetrahedral due to the influence of the adjacent alkyne functionality.

Electronic Distribution

The electronic structure of 3-triethylsilyl-2-propyn-1-ol reflects the combined electronic effects of the alkyne, silyl, and alcohol functionalities. The alkyne moiety exhibits high electron density concentrated in the cylindrical pi-electron cloud surrounding the carbon-carbon triple bond [3] [7].

The triethylsilyl group exerts significant electronic influence through its electron-releasing properties. Silicon's lower electronegativity compared to carbon results in polarization of the silicon-carbon bonds, with silicon bearing partial positive charge and the attached carbon bearing partial negative charge [8] [9]. This polarization contributes to the stabilization of the alkyne system through hyperconjugation effects.

The alcohol functionality introduces electron-withdrawing character through the electronegative oxygen atom, creating a dipole moment along the carbon-oxygen bond. The oxygen atom's lone pairs contribute to the overall electron density distribution and influence the compound's reactivity patterns.

The sp hybridization of the alkyne carbons results in 50% s-character in the carbon-hydrogen and carbon-carbon bonds, leading to increased electronegativity of these carbon centers compared to sp3 or sp2 hybridized carbons [3] [6]. This increased electronegativity affects the overall charge distribution within the molecule.

Conformational Analysis

The conformational behavior of 3-triethylsilyl-2-propyn-1-ol is primarily governed by the rigid linear geometry of the alkyne unit and the tetrahedral arrangement around the silicon center. The alkyne functionality constrains the molecule to maintain linear geometry along the carbon-carbon triple bond axis [1] [3].

The triethylsilyl group adopts a tetrahedral conformation around the silicon atom, with the three ethyl substituents arranged to minimize steric interactions [10] [11]. The bulky nature of the triethylsilyl group creates significant steric hindrance, influencing the accessibility of both the alkyne and alcohol functionalities.

Rotation around the silicon-carbon bond connecting to the alkyne is relatively unrestricted, allowing for various conformational arrangements of the ethyl groups relative to the rest of the molecule. However, the presence of the bulky triethylsilyl group limits the conformational flexibility of adjacent functional groups.

The alcohol terminus can adopt different orientations through rotation around the carbon-carbon single bond connecting to the alkyne system. The hydroxyl group orientation is influenced by potential intramolecular hydrogen bonding interactions and steric effects from the triethylsilyl substituent.

Energy barriers for conformational interconversion are relatively low for rotations around single bonds, with the exception of those rotations that bring bulky groups into close proximity. The overall molecular shape is elongated due to the linear alkyne backbone.

Spectroscopic Properties

Nuclear Magnetic Resonance Chemical Shifts and Coupling Patterns

The nuclear magnetic resonance spectroscopic properties of 3-triethylsilyl-2-propyn-1-ol provide characteristic signatures for each functional group present in the molecule. The triethylsilyl group exhibits distinctive chemical shifts in both proton and silicon-29 nuclear magnetic resonance spectra.

In proton nuclear magnetic resonance spectroscopy, the triethylsilyl group typically shows characteristic multiplet patterns. The silicon-attached ethyl groups exhibit chemical shifts around 0.6-1.0 parts per million for the methyl protons and 0.5-0.9 parts per million for the methylene protons [12] [13]. These upfield chemical shifts reflect the electron-releasing character of silicon and the shielding effect of the silicon atom.

The alkyne proton, when present in terminal alkynes, typically resonates at 2.0-3.0 parts per million, though this may be modified by the electron-releasing triethylsilyl substituent [14]. The alkyne carbon signals appear characteristically downfield, with the silicon-substituted alkyne carbon showing chemical shifts influenced by the silicon substituent.

Silicon-29 nuclear magnetic resonance spectroscopy provides valuable structural information, with triethylsilyl groups typically exhibiting chemical shifts in the range of +5 to +15 parts per million [13]. The chemical shift of the silicon nucleus is sensitive to the electronic environment and substitution pattern around the silicon center.

Coupling patterns reveal important connectivity information, with silicon-proton coupling constants typically ranging from 6-8 hertz for three-bond coupling and larger values for two-bond and one-bond couplings [15]. The coupling between silicon and carbon nuclei provides additional structural confirmation.

The alcohol functionality contributes characteristic chemical shifts, with the hydroxyl proton typically appearing as a broad singlet at 1-5 parts per million, depending on concentration, temperature, and exchange conditions [14]. The carbon bearing the hydroxyl group shows characteristic chemical shifts around 60-65 parts per million.

Infrared Absorption Bands

The infrared spectroscopic profile of 3-triethylsilyl-2-propyn-1-ol exhibits characteristic absorption bands corresponding to each functional group present in the molecule. The triethylsilyl group contributes several distinctive absorptions in the infrared spectrum.

Silicon-carbon stretching vibrations typically appear in the range of 800-900 reciprocal centimeters, providing a characteristic fingerprint for the presence of silicon-alkyl bonds [16]. The silicon-oxygen-carbon asymmetric stretching vibrations, when present in silyl ethers, appear around 1050-1080 reciprocal centimeters [16].

The alkyne functionality exhibits characteristic carbon-carbon triple bond stretching at approximately 2100-2200 reciprocal centimeters, though this absorption may be weak or absent depending on the symmetry and substitution pattern of the alkyne [2] [3]. Terminal alkynes show additional characteristic carbon-hydrogen stretching around 3300 reciprocal centimeters.

The alcohol functionality contributes a broad, strong absorption band in the range of 3200-3600 reciprocal centimeters corresponding to oxygen-hydrogen stretching [17]. This band is typically broad due to hydrogen bonding interactions, and its exact position depends on the concentration and intermolecular interactions.

Carbon-hydrogen stretching vibrations from the alkyl portions of the triethylsilyl group appear in the range of 2850-3000 reciprocal centimeters, contributing to the complex pattern of absorptions in this region [16]. These absorptions overlap with similar vibrations from other alkyl portions of the molecule.

Additional characteristic absorptions include carbon-carbon stretching vibrations around 1000-1300 reciprocal centimeters and various bending and deformation modes throughout the fingerprint region below 1500 reciprocal centimeters.

Ultraviolet-Visible Spectral Features

The ultraviolet-visible spectroscopic properties of 3-triethylsilyl-2-propyn-1-ol are primarily determined by the alkyne chromophore, as the triethylsilyl and alcohol functionalities do not contribute significant absorptions in the readily accessible ultraviolet-visible region.

The alkyne functionality exhibits characteristic pi to pi-star electronic transitions, typically occurring in the region of 170-200 nanometers [3]. These transitions correspond to excitation of electrons from bonding pi orbitals to antibonding pi-star orbitals of the carbon-carbon triple bond system.

The intensity of these electronic transitions is generally moderate, with molar absorptivity values typically in the range of 1000-10000 reciprocal molar reciprocal centimeters. The exact wavelength and intensity depend on the substitution pattern and electronic effects of the substituents attached to the alkyne system.

Silicon substitution on the alkyne system can influence the electronic transitions through hyperconjugation effects and changes in the electronic density of the pi system [9]. The electron-releasing character of the triethylsilyl group may cause slight shifts in the absorption wavelengths compared to unsubstituted alkynes.

The alcohol functionality does not contribute significant chromophoric character in the normal ultraviolet-visible range, as the oxygen lone pairs are involved in sigma bonding and do not participate in low-energy electronic transitions accessible with standard ultraviolet-visible spectrophotometers.

Extended conjugation systems, if present through interaction with the alkyne, could lead to longer wavelength absorptions, though this is not typically observed in simple alkynyl alcohols like 3-triethylsilyl-2-propyn-1-ol.

Physical Constants and Parameters

Boiling Point, Melting Point and Density

The physical constants of 3-triethylsilyl-2-propyn-1-ol reflect the combined effects of its molecular weight, intermolecular interactions, and structural features. The presence of the bulky triethylsilyl group significantly influences these properties compared to simpler alkynyl alcohols.

The boiling point of 3-triethylsilyl-2-propyn-1-ol is elevated due to the increased molecular weight contributed by the triethylsilyl protecting group and the hydrogen bonding capability of the terminal alcohol. Similar triethylsilyl-containing compounds typically exhibit boiling points in the range of 150-250 degrees Celsius, depending on their molecular complexity [18] [19].

The hydrogen bonding capability of the alcohol functionality contributes to intermolecular associations that increase the boiling point compared to non-hydrogen bonding analogs. However, the steric bulk of the triethylsilyl group may partially hinder these intermolecular interactions, moderating the hydrogen bonding effect.

Melting point determination for 3-triethylsilyl-2-propyn-1-ol is influenced by the molecular packing efficiency in the solid state. The bulky triethylsilyl group typically leads to less efficient crystal packing, often resulting in lower melting points or even preventing crystallization altogether, leading to formation of viscous liquids or glasses.

The density of organosilicon compounds is generally lower than their carbon analogs due to the larger atomic radius and lower atomic weight of silicon compared to carbon [20]. Triethylsilyl-containing compounds typically exhibit densities in the range of 0.8-1.1 grams per cubic centimeter, depending on their molecular composition and structure [18] [21].

The presence of the alcohol functionality increases the density compared to purely hydrocarbon analogs due to the higher atomic weight of oxygen and the increased intermolecular interactions through hydrogen bonding.

Refractive Index

The refractive index of 3-triethylsilyl-2-propyn-1-ol provides information about the compound's optical properties and molecular polarizability. Organosilicon compounds typically exhibit refractive indices that reflect the contribution of the silicon atom to the overall polarizability of the molecule.

Triethylsilyl-containing compounds generally show refractive indices in the range of 1.38-1.45, as observed in related triethylsilyl derivatives [18] [19] [21]. The specific value depends on the wavelength of light used for measurement and the temperature at which the measurement is conducted.

The alkyne functionality contributes to the refractive index through its high electron density and polarizable pi-electron system [3]. The linear geometry of the alkyne creates anisotropy in the optical properties, with different refractive indices along different molecular axes.

The alcohol functionality affects the refractive index through the contribution of the oxygen atom's electron pairs and the associated molecular polarizability. Hydroxyl groups typically increase the refractive index compared to purely hydrocarbon analogs due to the higher polarizability of oxygen.

Temperature dependence of the refractive index follows typical patterns for organic compounds, with decreasing refractive index at higher temperatures due to thermal expansion and reduced molecular density.

The wavelength dependence of the refractive index (dispersion) reflects the electronic absorption characteristics of the molecule, with normal dispersion expected throughout the visible region for this colorless compound.

Solubility Profile

The solubility characteristics of 3-triethylsilyl-2-propyn-1-ol are determined by the balance between the hydrophobic triethylsilyl group and the hydrophilic alcohol functionality. This amphiphilic character results in intermediate solubility properties in various solvent systems.

The compound exhibits good solubility in organic solvents of moderate to low polarity, including ethers, esters, and aromatic hydrocarbons [20] [22]. The triethylsilyl group contributes significant hydrophobic character, promoting solubility in non-polar and weakly polar organic media.

Limited solubility in highly polar protic solvents such as water is expected due to the predominant hydrophobic character of the triethylsilyl substituent. However, the alcohol functionality provides some capability for hydrogen bonding interactions that may enhance solubility in moderately polar solvents.

Halogenated solvents typically provide good solvation for organosilicon compounds due to favorable interactions with the silicon center and appropriate dielectric properties [21]. Dichloromethane, chloroform, and similar solvents are expected to be good solvents for 3-triethylsilyl-2-propyn-1-ol.

Alcoholic solvents may provide intermediate solubility due to hydrogen bonding interactions with the terminal alcohol group, balanced against the hydrophobic character of the triethylsilyl substituent. The solubility in alcohols typically decreases with increasing alkyl chain length of the alcohol solvent.

Hydrocarbon solvents provide variable solubility depending on their specific properties, with aromatic hydrocarbons generally providing better solvation than aliphatic hydrocarbons due to favorable interactions with the pi-electron system of the alkyne.

| Solvent Class | Expected Solubility | Primary Interactions |

|---|---|---|

| Non-polar hydrocarbons | Moderate | Van der Waals forces |

| Aromatic solvents | Good | Pi-interactions, dispersion |

| Ethers | Good | Dipole interactions |

| Halogenated solvents | Excellent | Dipole interactions |

| Alcohols | Limited to moderate | Hydrogen bonding |

| Water | Poor | Limited hydrogen bonding |

Traditional synthesis approaches

Traditional synthetic approaches to 3-triethylsilyl-2-propyn-1-ol have relied primarily on well-established organosilicon chemistry principles. These methodologies, while effective, often require harsh reaction conditions and show limited functional group compatibility.

From terminal alkynes

The most straightforward approach to 3-triethylsilyl-2-propyn-1-ol involves the direct silylation of terminal alkynes, particularly propargyl alcohol [1] [2]. This method typically employs strong bases such as n-butyllithium or lithium diisopropylamide (LDA) in combination with chlorotriethylsilane or triethylsilyl triflate [3]. The reaction proceeds through deprotonation of the terminal alkyne to form an acetylide anion, which subsequently undergoes nucleophilic substitution with the silylating agent .

The reaction conditions typically require cryogenic temperatures (-78°C) and anhydrous solvents such as tetrahydrofuran or diethyl ether [5]. Yields generally range from 60-85%, with the main limitation being the requirement for rigorously anhydrous conditions and the use of strong bases that may not be compatible with sensitive functional groups [6].

A more recent variant employs tetramethylammonium pivalate (TMAP) as a metal-free catalyst in combination with N,O-bis(trimethylsilyl)acetamide (BSA) as the silylating agent [7]. This approach offers improved functional group tolerance and operates under milder conditions, achieving yields up to 95% for various terminal alkynes [7].

Via silylation of propargyl alcohols

Direct silylation of propargyl alcohols represents another traditional approach, where the alcohol serves as both the substrate and the terminal alkyne source [8]. This method typically involves protection of the hydroxyl group followed by selective silylation of the terminal alkyne [9]. Common protecting groups include tert-butyldimethylsilyl (TBS) or tetrahydropyranyl (THP) ethers [10].

The silylation step is usually accomplished using lithium acetylides generated from the protected propargyl alcohol and subsequent reaction with triethylsilyl chloride [11]. After silylation, the protecting group is removed under mild acidic conditions to afford the desired 3-triethylsilyl-2-propyn-1-ol [12].

This approach offers good regioselectivity and typically provides yields in the range of 70-80% over the three-step sequence [13]. However, the multi-step nature and requirement for protection-deprotection chemistry limits its efficiency for large-scale applications [14].

Peterson olefination approaches

Peterson olefination methodology has been adapted for the synthesis of propargyl silanes, including 3-triethylsilyl-2-propyn-1-ol [15] [16]. This approach involves the reaction of silylmethyl nucleophiles with propargyl aldehydes or ketones, followed by elimination to form the alkyne [16].

The process typically employs trimethylsilylmethyl lithium or related silylmethyl carbanions as nucleophiles [16]. The initial addition forms a β-silyl alcohol intermediate, which undergoes Peterson elimination under either acidic or basic conditions to generate the desired propargyl silane [16].

Recent developments have introduced catalytic variants using Brønsted acid catalysts such as triflimide (HNTf2), which operates at room temperature with catalyst loadings as low as 0.1 mol% [16]. This methodology demonstrates excellent functional group tolerance and provides access to propargyl silanes in yields ranging from 51-87% [16].

Modern catalytic methods

Contemporary synthetic approaches have focused on developing catalytic methodologies that offer improved efficiency, selectivity, and functional group compatibility compared to traditional stoichiometric methods.

Transition metal-catalyzed silylation

Transition metal catalysis has emerged as a powerful tool for the selective silylation of terminal alkynes [17] [18]. Iron, cobalt, and nickel-based catalysts have shown particular promise for the synthesis of propargyl silanes through controlled hydrosilylation and dihydrosilylation reactions [17].

Iron-catalyzed systems employing 2,9-diaryl-1,10-phenanthroline ligands in combination with ethylmagnesium bromide as an activator have demonstrated high efficiency for the dihydrosilylation of aliphatic terminal alkynes [17]. These systems provide 1,1-disilylalkanes through anti-Markovnikov hydrosilylation followed by a second silyl group addition [17].

Cobalt-catalyzed protocols offer enhanced versatility and have enabled enantioselective synthesis of propargyl silanes [17] [19]. Systems employing CoBr2·Xantphos catalysts with sodium triethylborohydride as an activator demonstrate excellent regio- and stereoselectivity [17]. These methods tolerate various functional groups including electron-withdrawing and electron-donating substituents [19].

Nickel-based catalysts provide practical advantages by operating under atmospheric conditions without requiring strong reductants [17]. The efficiency remains high even in the presence of air or moisture, making these systems particularly attractive for industrial applications [17].

Migratory Sonogashira reactions

The migratory Sonogashira reaction represents a significant advancement in propargyl silane synthesis, offering a mild and direct route from terminal alkynes [6] [20]. This methodology exploits aryl-to-alkyl palladium migration processes to generate silylmethyl-palladium species that react with terminal alkynes [6].

The process employs bromonaphthyl-substituted silanes as silylmethyl electrophile surrogates [6] [20]. Upon palladium insertion, the system undergoes 1,5-aryl to alkyl migration, positioning the palladium at the silylmethyl carbon for subsequent Sonogashira coupling with the terminal alkyne [6].

Twenty-seven propargyl silanes have been synthesized using this methodology with yields up to 88% [6] [20]. The reaction tolerates various functional groups including nitriles, aldehydes, esters, and halogen substituents [6]. Heterocyclic substrates including pyridyl, thiophenyl, and other aromatic systems are also compatible [6].

The mild reaction conditions (room temperature to 50°C) and excellent functional group tolerance make this method particularly attractive for complex molecule synthesis [20]. The obtained products serve as versatile building blocks for further transformations including addition to electrophiles and triple bond hydrogenation [6].

Enantioselective synthesis approaches

Enantioselective synthesis of propargyl silanes has been achieved through several complementary strategies, providing access to enantiomerically enriched products for pharmaceutical and materials applications [21] [22] [23].

Iridium-catalyzed enantioselective propargylic C-H silylation employs phosphoramidite ligands to achieve excellent stereoselectivity [21] [24]. The method utilizes triethylsilyl triflate or related silyl electrophiles with tetramethylpiperidine as base [24]. Products are obtained with enantioselectivities exceeding 95% ee across a broad substrate scope [21] [24].

Copper-catalyzed enantioselective approaches focus on the deconjugative addition of silicon nucleophiles to enyne-type acceptors [22] [23]. These methods demonstrate 1,4-selectivity with minimal 1,6-addition, and the double-bond geometry proves critical for achieving optimal chemoselectivity [22] [23]. E-configured enynoates, enynamides, and enynones provide the corresponding α-chiral propargyl silanes with excellent enantiomeric excesses [22] [23].

Asymmetric hydrosilylation of 1,3-enynes represents another powerful approach [25]. Copper-catalyzed ligand-controlled selective 1,2- and 1,4-hydrosilylation furnishes enantiomerically enriched propargyl- and allenylsilane products with enantioselectivities up to 99% ee [25].

Stereoselective synthesis

Stereocontrol in propargyl silane synthesis has become increasingly important as applications in asymmetric synthesis and pharmaceutical chemistry have expanded. Several complementary approaches provide access to stereodefined products.

Substrate-controlled stereoselectivity

Substrate-controlled stereoselectivity relies on the inherent structural features of the starting materials to direct the stereochemical outcome [26] [27]. This approach has been particularly successful in the synthesis of complex propargyl silanes bearing multiple stereocenters [26].

The use of chiral propargyl alcohol derivatives as substrates provides effective stereocontrol through 1,3-asymmetric induction [26]. PMB ether protecting groups have proven particularly effective due to their ability to participate in chelation-controlled processes [26]. This approach has been successfully applied in the synthesis of bryostatin A-ring fragments, where exceptional stereoselectivity (>20:1 dr) was achieved [26].

Iterative metallate rearrangement protocols have enabled the substrate-controlled synthesis of β-chiral homoallylic alcohols [27]. These methods combine Hoppe-Matteson-Aggarwal chemistry with substrate-controlled stereoselectivity to provide products with excellent diastereoselectivity (>19:1 dr) [27].

Reagent-controlled stereoselectivity

Reagent-controlled stereoselectivity employs chiral silylating agents or chiral auxiliary groups to direct the stereochemical outcome [28] [29]. This approach offers complementary selectivity to substrate-controlled methods and enables access to products with opposite stereochemistry from the same substrate [28].

Chiral hydrosilanes have been employed in stereospecific platinum-catalyzed Si-H borylation reactions [28]. This methodology provides silicon-stereogenic silylboranes with very high enantiospecificity (>99% es in most cases) with retention of configuration [28].

Kinetic resolution approaches using catalyst-controlled enantioselective silylation have been developed for tertiary propargyl alcohols [29]. Copper-H catalyzed Si-O coupling reactions demonstrate high selectivity factors, particularly when the alkyne terminus carries bulky protecting groups such as triisopropylsilyl (TIPS) [29].

Catalyst-controlled stereoselectivity

Catalyst-controlled stereoselectivity represents the most versatile approach, enabling access to either enantiomer of the product through appropriate catalyst selection [30] [31] [32]. This methodology has been particularly successful for ligand-controlled stereodivergent reactions [30].

Photoredox and nickel dual catalytic systems provide stereodivergent access to both E-selective and Z-selective products from common starting materials [30]. The choice of nickel catalyst and ligand enables efficient divergent access to both stereoisomers with excellent stereoselectivity [30].

Rhodium and iridium catalysts demonstrate divergent reactivity in annulation reactions with propargyl alcohols [31]. Depending on the catalyst choice, the reaction pathway switches between [3+2] and [4+2] annulations, providing access to different heterocyclic products [31].

Dual photoredox and diruthenium catalytic systems enable enantioselective propargylic substitution reactions with alkyl radicals [32]. This approach provides high yields of propargylic alkylated products containing quaternary stereogenic centers with excellent enantioselectivity [32].

Scale-up considerations and industrial synthesis

The translation of laboratory-scale methodologies to industrial processes requires careful consideration of safety, economics, and environmental impact.

Process optimization

Process optimization for industrial synthesis focuses on maximizing efficiency while minimizing waste and environmental impact [33]. Thermodynamic analysis of organosilicon distillation systems has shown that improved distillation processes can reduce total annual costs and gas emissions by more than 50% compared to basic processes [33].

Multi-objective optimization using genetic algorithms has been applied to organosilicon synthesis processes [33]. These approaches consider economic, thermodynamic, and environmental factors simultaneously to identify optimal reaction conditions and process configurations [33].

Heat integration strategies have proven particularly effective for energy-efficient organosilicon production [33]. Simultaneous optimization of process parameters and heat integration can significantly reduce energy consumption and environmental impact [33].

Purification techniques

Purification of propargyl silanes typically employs flash chromatography using silica gel with carefully controlled eluent systems [38]. Analytical thin-layer chromatography provides effective monitoring of reaction progress and product purity [38].

For preparative-scale synthesis, column chromatography using hexane/ethyl acetate gradient systems provides effective purification [38]. The moisture sensitivity of these compounds requires anhydrous solvents and inert atmosphere protection during purification [38].

Industrial purification may employ distillation techniques optimized for organosilicon compounds [33]. Advanced distillation configurations including dividing-wall columns and heat-integrated systems offer improved efficiency and reduced environmental impact [33].

Large-scale synthesis has been demonstrated for several methodologies. The migratory Sonogashira reaction has been successfully performed on 5 mmol scale with 74% yield, indicating good scalability [39]. The reaction conditions are compatible with standard industrial equipment and do not require specialized apparatus [20].